molecular formula C8H17BrO B8445784 6-bromo-3-ethylhexan-3-ol

6-bromo-3-ethylhexan-3-ol

Cat. No.: B8445784
M. Wt: 209.12 g/mol
InChI Key: XWPXCICGZJYFBC-UHFFFAOYSA-N
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Description

6-Bromo-3-ethylhexan-3-ol is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethylhexan-3-ol typically involves the bromination of 3-ethylhexan-3-ol. One common method is the reaction of 3-ethylhexan-3-ol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-ethylhexan-3-one or 3-ethylhexanal.

    Reduction: Formation of 3-ethylhexan-3-ol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-ethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromo-3-ethylhexan-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

6-bromo-3-ethylhexan-3-ol

InChI

InChI=1S/C8H17BrO/c1-3-8(10,4-2)6-5-7-9/h10H,3-7H2,1-2H3

InChI Key

XWPXCICGZJYFBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCBr)O

Origin of Product

United States

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